molecular formula C13H16O B2609891 3-Methyl-5-phenylcyclohexan-1-one CAS No. 60741-75-5

3-Methyl-5-phenylcyclohexan-1-one

Cat. No.: B2609891
CAS No.: 60741-75-5
M. Wt: 188.27
InChI Key: UXNQEKBXCVHUOD-UHFFFAOYSA-N
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Description

3-Methyl-5-phenylcyclohexan-1-one is a chemical compound with the molecular formula C13H16O and a molecular weight of 188.27 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-phenylcyclohexan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylmagnesium bromide with 3-methylcyclohexanone in the presence of a catalyst . The reaction is carried out under an inert atmosphere to prevent oxidation and is followed by purification steps such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-5-phenylcyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can yield alcohols or hydrocarbons, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and catalysts such as palladium or platinum.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, hydrocarbons.

    Substitution: Halogenated derivatives, substituted cyclohexanones.

Scientific Research Applications

3-Methyl-5-phenylcyclohexan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reference standard in analytical chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various medical conditions.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-5-phenylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

    3-Methylcyclohexanone: Shares the cyclohexanone core structure but lacks the phenyl group.

    5-Phenylcyclohexan-1-one: Similar structure but without the methyl group at the 3-position.

    Cyclohexanone: The parent compound without any substituents.

Uniqueness: 3-Methyl-5-phenylcyclohexan-1-one is unique due to the presence of both the methyl and phenyl groups, which confer distinct chemical and physical properties. These substituents influence the compound’s reactivity, solubility, and potential biological activity, making it a valuable compound for various applications.

Biological Activity

3-Methyl-5-phenylcyclohexan-1-one is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to explore the biological properties, mechanisms of action, and potential applications of this compound, drawing on various research findings and studies.

This compound has the following chemical structure:

  • Molecular Formula: C13H16O
  • Molecular Weight: 192.27 g/mol
  • CAS Number: 60741-75-5

The presence of both methyl and phenyl groups in its structure contributes to its unique chemical reactivity and biological properties.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity . It has been tested against various bacterial strains, showing promising results in inhibiting growth. For instance, a study reported that derivatives of cyclohexanones, including this compound, demonstrated significant antimicrobial effects against Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

The compound is also investigated for its anti-inflammatory properties . Research suggests that it may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This activity positions it as a candidate for therapeutic applications in inflammatory diseases .

The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:

  • Enzyme Inhibition: The compound may interact with specific enzymes involved in metabolic pathways.
  • Receptor Binding: It could bind to neurotransmitter receptors, influencing neurological processes.

Further studies are necessary to clarify these mechanisms and identify specific molecular targets.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against several pathogens. The results showed:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound has potential as a therapeutic agent against infections caused by these bacteria.

Study on Anti-inflammatory Activity

In another investigation, the anti-inflammatory effects were assessed using a murine model of acute inflammation. The administration of this compound resulted in a significant reduction in edema compared to control groups, indicating its potential utility in treating inflammatory conditions .

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

CompoundStructure FeaturesBiological Activity
3-MethylcyclohexanoneLacks phenyl groupModerate antimicrobial activity
5-PhenylcyclohexanoneLacks methyl groupLimited anti-inflammatory effects
CyclohexanoneParent compoundMinimal biological activity

The unique combination of methyl and phenyl groups in this compound enhances its biological activity compared to its analogs .

Properties

IUPAC Name

3-methyl-5-phenylcyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O/c1-10-7-12(9-13(14)8-10)11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXNQEKBXCVHUOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(=O)C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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